1-Chloro-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10270. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

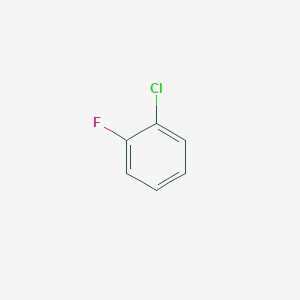

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJAYDKWZAWMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059841 | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-51-6, 625-98-9 | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-2-FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Chlorofluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUQ2V3V2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-fluorobenzene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of this compound, with a focus on data and experimental methodologies relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClF | |

| Molecular Weight | 130.55 g/mol | |

| CAS Number | 348-51-6 | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.244 g/mL at 25 °C | |

| Boiling Point | 137-138 °C | |

| Melting Point | -43 to -42 °C | |

| Refractive Index (n20/D) | 1.501 | |

| Flash Point | 31 °C (closed cup) | |

| InChI | 1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| SMILES | C1=CC=C(C(=C1)F)Cl |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 1 and a fluorine atom at position 2. The presence of these two different halogen atoms influences the electronic distribution and geometry of the aromatic ring.

Below is a DOT script to generate a diagram representing the logical relationship of the substituents on the benzene ring.

Experimental Protocols

Synthesis via Sandmeyer Reaction

A common method for the synthesis of aryl halides is the Sandmeyer reaction, which involves the diazotization of an aniline followed by a copper-catalyzed displacement of the diazonium group.[2] For the synthesis of this compound, 2-fluoroaniline would be the starting material.

Diazotization of 2-Fluoroaniline:

-

In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be tested using starch-iodide paper.

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Nitrogen gas will be evolved, and the aryl chloride will form. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction.

-

The product, this compound, can then be isolated by steam distillation or solvent extraction.

The following DOT script illustrates the general workflow for the Sandmeyer synthesis.

Purification by Fractional Distillation

Crude this compound obtained from synthesis can be purified by fractional distillation due to its liquid nature at room temperature.[3]

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.[3]

-

Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Distillation: Heat the flask gently using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.[3]

-

Fraction Collection: Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (137-138 °C) should be collected as the pure product.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the asymmetry of the molecule, all four aromatic protons are chemically non-equivalent and will exhibit coupling to each other (ortho, meta, and para couplings) as well as coupling to the fluorine atom. The interpretation of this complex splitting pattern often requires simulation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly affected. The C-F coupling will be observable, with the carbon directly attached to fluorine (C2) showing a large one-bond coupling constant (¹JCF). The other carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine. The chemical shifts can be predicted based on additive substituent effects, but experimental data is crucial for definitive assignment.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[4] Common fragmentation patterns for aromatic halides include the loss of the halogen atom and fragmentation of the benzene ring.[5] The loss of a chlorine radical would lead to a fragment at m/z 95. The loss of a fluorine radical would result in a fragment at m/z 111. Further fragmentation of the phenyl cation (m/z 77) is also expected.

The following DOT script outlines the expected fragmentation pathway.

Reactivity

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing inductive effects of both the chlorine and fluorine atoms. Both halogens are ortho, para-directing substituents due to the resonance donation of their lone pairs. The regioselectivity of electrophilic attack will be a result of the interplay between the directing effects of both halogens and steric hindrance. For example, in the nitration of chlorobenzene, a mixture of ortho- and para-nitrochlorobenzene is typically formed, with the para isomer being the major product.[6][7] A similar outcome would be expected for this compound, with the incoming electrophile likely favoring positions para to the fluorine or chlorine, while considering the steric hindrance from the adjacent halogen.

Nucleophilic Aromatic Substitution

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. However, under forcing conditions (high temperature and pressure) or with strong nucleophiles, substitution can occur. In the case of this compound, the fluorine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions that proceed via an addition-elimination (SNAAr) mechanism, especially when the ring is activated. Reactions with nucleophiles like sodium methoxide would likely lead to the substitution of the fluorine atom.

Relevance in Drug Development

Fluorine-containing compounds are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a drug.[9]

This compound serves as an important intermediate in the synthesis of various pharmaceuticals.[1] While specific signaling pathways directly involving this compound are not prominently documented in the searched literature, its role as a synthon allows for the introduction of the fluorophenyl moiety into larger, more complex molecules that may target a wide range of biological pathways. The strategic placement of fluorine atoms can influence protein-ligand interactions and improve the overall pharmacological profile of a drug candidate.[8] For instance, many successful drugs across various therapeutic areas, including antidepressants and antibiotics, contain a fluorinated aromatic ring.[9]

Conclusion

This compound is a valuable chemical intermediate with a unique combination of properties conferred by its vicinal chloro and fluoro substituents. A thorough understanding of its chemical properties, molecular structure, and reactivity is essential for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical agents. This guide has provided a detailed overview of these aspects, including tabulated data, experimental considerations, and spectroscopic analysis, to serve as a valuable resource for scientists and professionals in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 1-Chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-2-fluorobenzene (C₆H₄ClF), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document is intended to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 348-51-6[1] |

| Molecular Formula | C₆H₄ClF[1][2] |

| Molecular Weight | 130.55 g/mol [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid[1][2] |

| Purity | ≥ 98% (GC)[1] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, crucial for its application in various chemical syntheses and processes.

| Physical Property | Value | Conditions |

| Density | 1.244 g/mL[2][4][5] | at 25 °C[2][4] |

| Boiling Point | 137-138 °C[1][2][4] | |

| Melting Point | -43 to -42 °C[1][2][4] | |

| Refractive Index | 1.501[2][4][5] | at 20 °C (n20/D)[2][4] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and acetone.[6] | |

| Vapor Pressure | 8.19 mmHg[3][7] | |

| Flash Point | 31 °C (87.8 °F) - closed cup[4][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be readily applied.

Determination of Boiling Point (Distillation Method)

The boiling point can be determined via simple distillation.[9][10] This method involves heating the liquid to its boiling point, where the vapor pressure equals the atmospheric pressure, and measuring the temperature of the vapor.[9][10]

Procedure:

-

Assemble a simple distillation apparatus in a fume hood.

-

Place a sample of this compound and a boiling chip into the distillation flask.

-

Position a thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which the vapor temperature stabilizes during distillation. This is the boiling point.

-

Record the ambient atmospheric pressure.

Caption: Experimental workflow for boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

-

Obtain a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Caption: Experimental workflow for density determination.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a characteristic property of a substance.

Procedure:

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Caption: Experimental workflow for refractive index determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-氯-2-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound 99 348-51-6 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-fluorobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. The document includes tabulated data, detailed experimental protocols, and a workflow diagram for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS Registry Number: 348-51-6).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 6.96 - 7.49 | m | - | Aromatic Protons (H3, H4, H5, H6) |

Note: The aromatic region presents a complex multiplet due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| 158.3 (d, ¹JCF = 248 Hz) | C2 (C-F) |

| 130.2 (d, ³JCF = 4 Hz) | C4 |

| 128.8 (d, ⁴JCF = 3 Hz) | C5 |

| 125.1 (d, ⁴JCF = 4 Hz) | C6 |

| 120.3 (d, ²JCF = 21 Hz) | C1 (C-Cl) |

| 116.9 (d, ²JCF = 19 Hz) | C3 |

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are indicated.[5]

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (ppm) | Reference |

| -118 to -122 | CFCl₃ |

Note: The chemical shift of fluorine is sensitive to the solvent. The value provided is a typical range for fluorobenzene derivatives.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | C-H Aromatic Stretch |

| 1580, 1480, 1450 | Strong | C=C Aromatic Ring Stretch |

| 1250 - 1290 | Strong | C-F Stretch |

| 1000 - 1100 | Strong | C-Cl Stretch |

| 750 - 800 | Strong | C-H Aromatic Out-of-Plane Bending |

Note: Data compiled from various spectral databases.[1][7][8] The exact peak positions may vary based on the sampling method (e.g., liquid film, gas phase).[1][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100 / 33 | [M]⁺ (Molecular Ion) |

| 99 | 40 | [M - Cl]⁺ or [M - F - H]⁺ |

| 95 | 25 | [M - Cl - H]⁺ |

| 75 | 30 | [C₆H₃]⁺ |

Note: The molecular ion peak appears as a doublet at m/z 130 and 132 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[2] The molecular weight of this compound is 130.55 g/mol .[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution.[9]

Sample Preparation:

-

For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11]

-

Transfer the solution to a standard 5 mm NMR tube.[10]

-

Ensure the sample is free of particulate matter to avoid issues with shimming.[11] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum. A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay.

-

For ¹³C NMR, a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.[11] Proton decoupling is typically used to simplify the spectrum.

-

For ¹⁹F NMR, a fluorine-observe probe is used. The experiment is run with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.[12]

-

Place a single drop of neat this compound directly onto the crystal.[12][13]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[13]

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[14]

-

Average multiple scans to improve the signal-to-noise ratio.[14]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer.[15] It is suitable for analyzing volatile organic compounds like this compound.[16]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

Data Acquisition:

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.

-

The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

In the ion source (typically electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for using different spectroscopic techniques to confirm the structure of this compound.

References

- 1. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]

- 3. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]

- 4. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]

- 5. 2-Chlorofluorobenzene(348-51-6) 13C NMR spectrum [chemicalbook.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-chloro-2-fluoro- [webbook.nist.gov]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to 1-Chloro-2-fluorobenzene

This technical guide provides a comprehensive overview of 1-chloro-2-fluorobenzene, a key halogenated aromatic compound. It is intended for researchers, scientists, and professionals involved in drug development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block in various industrial applications.

Chemical Identity and Properties

This compound, also known as o-chlorofluorobenzene, is a colorless to light yellow liquid.[1] Its unique combination of chlorine and fluorine substituents on a benzene ring enhances its reactivity and makes it a crucial intermediate in the synthesis of complex organic molecules.[1][2] The IUPAC name for this compound is confirmed as this compound.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄ClF | [1][5] |

| Molecular Weight | 130.55 g/mol | [1][3] |

| CAS Number | 348-51-6 | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Density | 1.244 g/mL at 25 °C | [5][6] |

| Boiling Point | 137-138 °C | [5][6] |

| Melting Point | -43 to -42 °C | [1][6] |

| Refractive Index (n20/D) | 1.501 | [5][6] |

| Flash Point | 31 °C (closed cup) | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chlorofluorobenzene, o-Chlorofluorobenzene, 1-Fluoro-2-chlorobenzene | [3][4] |

| InChI | InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | [3][6] |

| InChIKey | ZCJAYDKWZAWMPR-UHFFFAOYSA-N | [3][6] |

| SMILES | C1=CC=C(C(=C1)F)Cl | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, this section summarizes the key spectral features. Full spectra are available in public databases such as PubChem and SpectraBase.[4][5]

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Remarks |

| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom. |

| ¹³C NMR | The spectrum will exhibit six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine and chlorine will show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) at m/z ≈ 130 and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (in the fingerprint region below 1300 cm⁻¹). |

Synthesis of this compound

A common and established method for the synthesis of this compound is through the Sandmeyer reaction, starting from o-fluoroaniline.[3] This process involves the diazotization of the primary amine followed by the introduction of the chloro group.

Experimental Protocol: Diazotization and Chlorination of o-Fluoroaniline

Materials:

-

o-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific molar equivalent of o-fluoroaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the product, this compound, with diethyl ether.

-

Wash the combined organic layers sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be further purified by fractional distillation to yield pure this compound.

-

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two different halogen atoms provides multiple sites for further functionalization through various coupling reactions and nucleophilic aromatic substitution.

Role in Medicinal Chemistry

The introduction of chlorine and fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties.[8][9] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can also influence these properties and provide a site for further modification.[10] this compound serves as a precursor for more complex molecules that may interact with specific biological targets.

The general workflow for utilizing such a building block in early-stage drug discovery is illustrated below.

Caption: Drug discovery workflow using this compound.

This compound is used in the synthesis of various pharmaceuticals and agrochemicals, where its structure contributes to the biological activity of the final product.[1][3] For instance, it can be used in the synthesis of benzimidazolones, a class of compounds with diverse biological activities.[11] The specific signaling pathways targeted would depend on the final, more complex molecule synthesized from this precursor.

Safety and Handling

This compound is a flammable liquid and vapor.[7] It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Table 4: GHS Hazard Information

| Hazard Code | Description | References |

| H226 | Flammable liquid and vapor | [7] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

References

- 1. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 11. This compound 99 348-51-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloro-2-fluorobenzene (CAS No. 348-51-6), a key aromatic compound used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.[1] This document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2][3] Its unique combination of chlorine and fluorine substituents on a benzene ring makes it a versatile intermediate for complex organic synthesis.[1][3] A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Boiling Point | 137-138 °C | [2][4][5][6] |

| Melting Point | -43 to -42 °C | [1][2][4][5] |

| Density | 1.244 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.501 | [2][4][5] |

| Molecular Formula | C₆H₄ClF | [1][7][8] |

| Molar Mass | 130.55 g/mol | [1][7] |

| CAS Number | 348-51-6 | [1][3][8] |

Experimental Protocols

The determination of a compound's melting and boiling points are fundamental techniques for identification and purity assessment.[9][10] Pure compounds typically exhibit sharp, characteristic melting and boiling points. Impurities tend to lower the melting point and broaden the melting range, while affecting the boiling point as well.[11]

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids. Since this compound has a melting point well below room temperature, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

-

Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[12] The sample should be dry and packed tightly to a length of 1-2 cm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a heating/cooling bath (such as a Thiele tube with a suitable liquid paraffin or a metal block apparatus) that can be controlled at sub-zero temperatures.[13]

-

Determination: The bath is cooled slowly. The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded.[12] This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

This micro-method is efficient for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube (fusion tube).[10][14] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]

-

Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample.[15] The assembly is then heated in a heating bath (e.g., an aluminum block or oil bath).[14][15]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[15] As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15]

-

Determination: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[16]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound.

Caption: Logical workflow for the physical characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CAS 348-51-6: this compound | CymitQuimica [cymitquimica.com]

- 4. 1-氯-2-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-氯-2-氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 2-Chlorofluorobenzene | 348-51-6 [chemicalbook.com]

- 7. This compound | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. athabascau.ca [athabascau.ca]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 1-Chloro-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-fluorobenzene in various organic solvents. Due to a notable lack of extensive quantitative solubility data for this compound in the public domain, this document synthesizes available qualitative information, presents quantitative solubility data for structurally analogous compounds to infer potential behavior, and provides a detailed, adaptable experimental protocol for precise solubility determination.

Introduction to this compound

This compound (CAS No: 348-51-6) is a halogenated aromatic compound with the molecular formula C₆H₄ClF. It exists as a colorless liquid with a characteristic aromatic odor. Its unique substitution pattern influences its physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its solubility in organic solvents is critical for its application in reaction chemistry, process design, purification, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Weight | 130.55 g/mol |

| Density | 1.244 g/mL at 25°C |

| Boiling Point | 137-138 °C |

| Melting Point | -43 to -42 °C |

| Water Solubility | 501.9 mg/L at 25 °C |

Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. As a relatively nonpolar molecule, this compound is expected to exhibit good solubility in a range of organic solvents and limited solubility in polar solvents like water.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. These include:

-

Alcohols: such as ethanol.

-

Ethers: such as diethyl ether.

-

Ketones: such as acetone, with which it is reported to be miscible.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Dichlorobenzenes in Organic Solvents

| Solute | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 1,2-Dichlorobenzene | Ethanol | 25 | Readily Soluble |

| 1,2-Dichlorobenzene | Acetone | 25 | Readily Soluble |

| 1,2-Dichlorobenzene | Chloroform | 25 | Readily Soluble |

| 1,3-Dichlorobenzene | Ethanol | 25 | Good Solubility |

| 1,3-Dichlorobenzene | Ether | 25 | Good Solubility |

| 1,3-Dichlorobenzene | Acetone | 25 | Good Solubility |

| 1,4-Dichlorobenzene | Ethanol | - | Very Soluble |

| 1,4-Dichlorobenzene | Acetone | - | Very Soluble |

| 1,4-Dichlorobenzene | Benzene | - | Soluble |

| 1,4-Dichlorobenzene | Chloroform | - | Soluble |

| 1,4-Dichlorobenzene | Carbon Disulfide | - | Soluble |

Note: "Readily Soluble," "Good Solubility," and "Very Soluble" are qualitative terms from the source and are included here due to a lack of precise quantitative values in many cases.

Table 2: Solubility of Fluorobenzene in Water

| Solute | Solvent | Temperature (°C) | Solubility (g/L) |

| Fluorobenzene | Water | 20 | ~1.54 |

The data on dichlorobenzenes suggests that the introduction of chlorine atoms to the benzene ring maintains good solubility in common organic solvents.[1][2][3][4] The solubility of fluorobenzene in water is low, which is consistent with the behavior of many halobenzenes.[5] Based on these analogs, it is reasonable to predict that this compound will exhibit significant solubility in alcohols, ethers, ketones, and aromatic hydrocarbons. However, for precise applications, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is fully evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

-

Cool the vial in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a decision-making process for solvent selection.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Logical Flow for Solvent Selection.

Conclusion

While this compound is qualitatively known to be soluble in a range of common organic solvents, a comprehensive body of quantitative data is currently lacking in readily accessible literature. The solubility data for structurally similar compounds, such as dichlorobenzenes and fluorobenzene, provide a useful, albeit predictive, framework for its behavior. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust method for determination. The accompanying logical workflow diagrams serve as a practical tool for researchers in planning and executing solubility studies. Further experimental investigation into the quantitative solubility of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

1-Chloro-2-fluorobenzene: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluorobenzene, an organohalogen compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct reactivity that enables a wide array of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in research and development. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the introduction of fluorine-containing moieties is often essential for modulating biological activity and material properties.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting. The compound is a colorless to light yellow liquid with a characteristic aromatic odor.[2][3] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF | [3][4] |

| Molecular Weight | 130.55 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [3] |

| Melting Point | -43 to -42 °C | [3] |

| Boiling Point | 137-138 °C | [3] |

| Density | 1.244 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.501 | [3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |

| Vapor Pressure | 8.19 mmHg | [4][6] |

| Water Solubility | 501.9 mg/L at 25 °C | [3] |

| CAS Number | 348-51-6 | [3] |

Safety Information:

This compound is a flammable liquid and vapor.[4] It is also a skin and strong eye irritant and can be harmful if inhaled.[4][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[5] It is crucial to work in a well-ventilated area and keep the compound away from sources of ignition.[3]

Core Synthetic Applications

The reactivity of this compound is dominated by the interplay of the two halogen substituents. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic aromatic substitution, while the chlorine atom can participate in various cross-coupling reactions or be a target for metallation.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring of this compound susceptible to nucleophilic attack. This is a cornerstone of its utility, allowing for the introduction of a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7] The presence of electron-withdrawing groups ortho or para to the leaving group (in this case, typically the chlorine atom) stabilizes this intermediate and accelerates the reaction.[7][8][9]

General Workflow for Nucleophilic Aromatic Substitution:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 348-51-6 [sigmaaldrich.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Research Applications of 1-Chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-fluorobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on adjacent carbons of the benzene ring, imparts distinct reactivity and physicochemical properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, particularly phenothiazine derivatives, and other valuable chemical entities. This document details key experimental protocols, presents quantitative data for relevant reactions, and visualizes synthetic workflows and biological signaling pathways.

Introduction

This compound is a colorless to light yellow liquid with the molecular formula C₆H₄ClF.[1][2] Its utility in organic synthesis stems from the differential reactivity of the carbon-chlorine and carbon-fluorine bonds, as well as the influence of the halogen substituents on the reactivity of the aromatic ring. It is a valuable intermediate for introducing the 2-fluorophenyl or 2-chloro-6-fluorophenyl moiety into target molecules.[3] This guide will explore its application in key synthetic transformations and its role in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF | [2] |

| Molecular Weight | 130.55 g/mol | [2] |

| CAS Number | 348-51-6 | [2] |

| Boiling Point | 137-138 °C | [2] |

| Melting Point | -43 to -42 °C | [1] |

| Density | 1.244 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.501 | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0 (d, J=249.5 Hz), 129.5 (d, J=7.9 Hz), 127.5 (d, J=3.9 Hz), 124.7 (d, J=17.2 Hz), 124.6 (d, J=4.1 Hz), 116.3 (d, J=21.3 Hz) | |

| IR (thin film, cm⁻¹) | 3070, 1580, 1480, 1450, 1280, 1230, 1100, 750 | |

| MS (EI, m/z) | 132 (M⁺, ³⁷Cl), 130 (M⁺, ³⁵Cl), 99, 75 |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of diverse and complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to yield fluorinated biphenyl derivatives, which are important structural motifs in many pharmaceuticals and materials.[4]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobiphenyl

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

-

Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Toluene, Water.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Add anhydrous toluene and degassed water (typically in a 10:1 ratio).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound, Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene / H₂O | 110 | 18 | >95 (estimated based on similar reactions) |

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[5] This reaction allows for the coupling of this compound with a variety of primary and secondary amines to produce N-aryl amines, which are common substructures in pharmaceuticals.[6]

Experimental Protocol: Synthesis of N-(2-Fluorophenyl)piperazine

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides with piperazines.[6]

-

Materials: this compound, Piperazine, Palladium(II) acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Sodium tert-butoxide (NaOtBu), Toluene.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Palladium(II) acetate (0.01 equiv) and RuPhos (0.02 equiv) to a dry Schlenk tube.

-

Add sodium tert-butoxide (1.4 equiv).

-

Add this compound (1.0 equiv) and piperazine (1.2 equiv).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound, Piperazine | Pd(OAc)₂ / RuPhos | Toluene | 100 | 12-24 | 80-95 (estimated based on similar reactions) |

Synthetic Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Figure 1: General workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst.[7][8] While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool in organic synthesis.

Experimental Protocol: Synthesis of 2-Fluoro-N-phenylaniline

This is a representative protocol for the Ullmann condensation of an aryl halide with an amine.[2]

-

Materials: this compound, Aniline, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), aniline (1.5 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add anhydrous DMSO.

-

Heat the mixture to 120-150 °C under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound, Aniline | CuI / L-proline | DMSO | 130 | 24 | 70-85 (estimated) |

Ullmann Condensation Workflow

Figure 2: Workflow for the Ullmann condensation to form a diarylamine.

Application in the Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds that form the core structure of many antipsychotic drugs.[9] These drugs primarily act as antagonists at dopamine D2 receptors.[1][9] this compound can serve as a precursor to intermediates used in the synthesis of fluorinated phenothiazine analogues. A common route to phenothiazines involves the Smiles rearrangement of a 2-amino-2'-nitrodiphenylsulfide intermediate.[10]

Proposed Synthetic Pathway to a Fluorinated Phenothiazine

-

Ullmann Thioether Synthesis: this compound can be reacted with 2-amino-5-nitrobenzenethiol under Ullmann conditions to form 2-fluoro-2'-nitro-5'-aminodiphenyl sulfide.

-

Smiles Rearrangement and Cyclization: The resulting diphenyl sulfide can then undergo an intramolecular cyclization, often via a Smiles rearrangement, to form the phenothiazine core.

Illustrative Synthetic Scheme

Figure 3: Proposed pathway to a fluorinated phenothiazine derivative.

Biological Signaling Pathways

Derivatives of this compound, particularly those with a phenothiazine core, often exhibit their therapeutic effects by modulating neurotransmitter signaling pathways in the central nervous system. The primary target for many antipsychotic phenothiazines is the dopamine D2 receptor.[1][9]

Dopamine D2 Receptor Signaling Pathway and Antagonism by Phenothiazines

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[1] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby preventing the downstream signaling cascade.[1] This antagonism in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[1]

Figure 4: Antagonism of the Dopamine D2 receptor signaling pathway by phenothiazines.

Quantitative Biological Data

The biological activity of compounds derived from this compound is typically quantified by their binding affinities (Ki) or functional potencies (IC50 or EC50) at their target receptors. While specific data for a wide range of derivatives is proprietary, the following table provides representative data for known phenothiazine antipsychotics to illustrate the typical potency of this class of compounds.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Chlorpromazine | Dopamine D2 | ~1-10 |

| Fluphenazine | Dopamine D2 | 0.4 |

Conclusion

This compound is a valuable and versatile starting material in organic synthesis with significant potential for applications in drug discovery and materials science. Its utility in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as classical transformations like the Ullmann condensation, allows for the efficient construction of complex molecular architectures. The synthesis of fluorinated phenothiazine derivatives, potent antagonists of the dopamine D2 receptor, highlights the importance of this compound in the development of new therapeutic agents for neuropsychiatric disorders. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with a wide range of biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 1-chloro-2-fluorobenzene. This versatile starting material is a valuable building block in the preparation of a range of active pharmaceutical ingredients (APIs), particularly in the antibiotic sector. The protocols outlined below focus on the synthesis of 2-chloro-6-fluorobenzaldehyde, a crucial precursor for isoxazolyl penicillins like flucloxacillin and dicloxacillin, and further elaboration to the core isoxazole intermediate. Additionally, the potential applications of this compound in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions for the synthesis of other pharmaceutical intermediates are discussed.

Synthesis of 2-Chloro-6-fluorobenzaldehyde via Ortho-Lithiation and Formylation

A primary application of this compound is its conversion to 2-chloro-6-fluorobenzaldehyde. The fluorine atom strongly directs lithiation to the ortho position, enabling regioselective formylation.

Experimental Protocol: Ortho-lithiation and Formylation of this compound

This protocol describes a proposed method for the synthesis of 2-chloro-6-fluorobenzaldehyde from this compound based on established ortho-lithiation procedures for similar haloarenes.

Reaction Scheme:

Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 348-51-6 | 130.55 | 10 | 1.31 g |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11 | 4.4 mL |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 12 | 0.92 mL |

| Saturated aq. NH4Cl solution | 12125-02-9 | 53.49 | - | 20 mL |

| Diethyl ether | 60-29-7 | 74.12 | - | 100 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | q.s. |

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.31 g, 10 mmol) and anhydrous THF (50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (0.92 mL, 12 mmol) dropwise, again keeping the temperature below -70 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction mixture to warm to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-6-fluorobenzaldehyde.

Expected Yield: 60-70%

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

This intermediate is the core structure required for the synthesis of flucloxacillin and dicloxacillin. It is synthesized from 2-chloro-6-fluorobenzaldehyde.

Experimental Protocol: Multi-step Synthesis from 2-Chloro-6-fluorobenzaldehyde

Reaction Scheme:

Caption: Synthesis of the core isoxazole intermediate.

Part 1: Synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | 158.56 | 10 | 1.59 g |

| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 11 | 0.76 g |

| Sodium acetate | 127-09-3 | 82.03 | 11 | 0.90 g |

| Ethanol | 64-17-5 | 46.07 | - | 50 mL |

| Ethyl acetoacetate | 141-97-9 | 130.14 | 10 | 1.30 g |

| Sodium ethoxide (21% in ethanol) | 141-52-6 | 68.05 | 10 | 3.24 g |

Procedure:

-

Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol), hydroxylamine hydrochloride (0.76 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in ethanol (30 mL). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Chlorination of Oxime: Cool the reaction mixture to 0 °C and bubble chlorine gas through the solution until the reaction is complete (monitored by TLC). This forms the corresponding hydroxamoyl chloride in situ.

-

Cyclization: In a separate flask, prepare a solution of sodium ethoxide by adding sodium (0.23 g, 10 mmol) to ethanol (20 mL). To this, add ethyl acetoacetate (1.30 g, 10 mmol).

-

Slowly add the hydroxamoyl chloride solution to the ethyl acetoacetate/sodium ethoxide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Expected Yield: 75-85%

Part 2: Hydrolysis to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | - | 299.70 | 5 | 1.50 g |

| Sodium hydroxide | 1310-73-2 | 40.00 | 10 | 0.40 g |

| Water | 7732-18-5 | 18.02 | - | 20 mL |

| Ethanol | 64-17-5 | 46.07 | - | 20 mL |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | - | q.s. |

Procedure:

-

Dissolve ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.50 g, 5 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

-

Add sodium hydroxide (0.40 g, 10 mmol) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2][3]

Expected Yield: 90-95%

Application in Suzuki-Miyaura Coupling Reactions

This compound can serve as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern pharmaceutical synthesis.[4] While the reactivity of aryl chlorides is generally lower than that of bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate efficient coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology that can be adapted for the coupling of this compound with various boronic acids to synthesize biaryl pharmaceutical intermediates.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling reaction.

Materials:

| Component | General Description |

| This compound | Substrate |

| Aryl or Heteroaryl Boronic Acid | Coupling partner |

| Palladium Catalyst | e.g., Pd(OAc)2, Pd2(dba)3 |